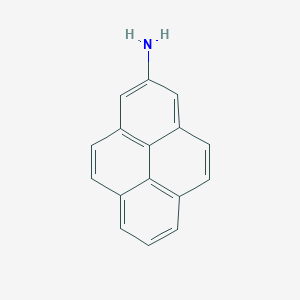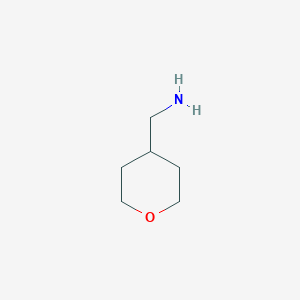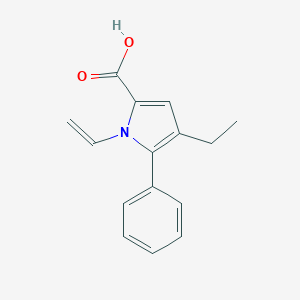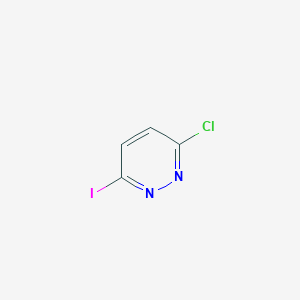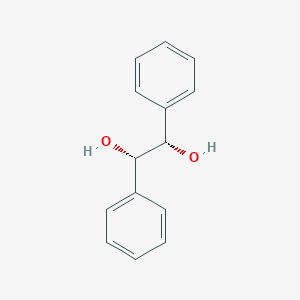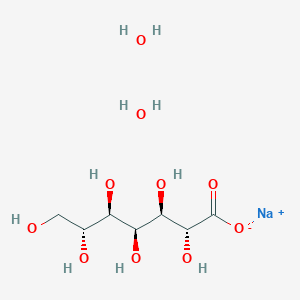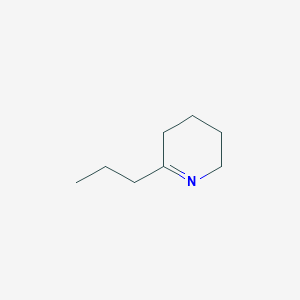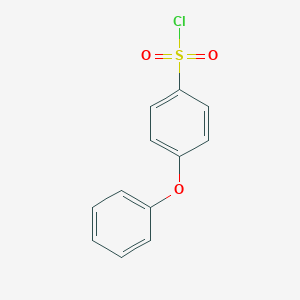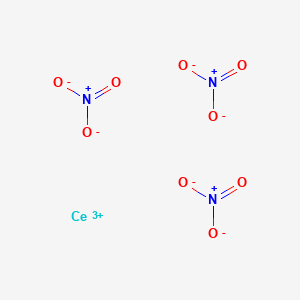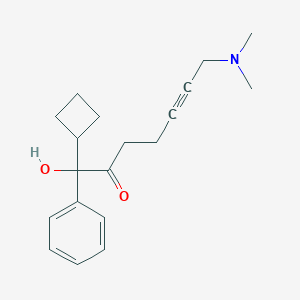
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In
Mécanisme D'action
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one exerts its pharmacological effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in BCR signaling. BTK plays a crucial role in the proliferation and survival of B-cells, and its aberrant activation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK activity, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been shown to have potent inhibitory effects on BCR signaling, leading to the inhibition of B-cell proliferation and survival. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases. In preclinical studies, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has demonstrated promising results in inhibiting the growth of multiple myeloma cells and enhancing the anti-tumor activity of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one is its potent inhibitory effects on BCR signaling, which makes it a promising candidate for the treatment of B-cell malignancies and autoimmune disorders. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been shown to have synergistic effects with other chemotherapeutic agents, which could enhance its anti-tumor activity.
However, one of the limitations of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one is its potential toxicity, particularly in the context of long-term use. Further studies are needed to determine the optimal dosing regimen and potential side effects of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one.
Orientations Futures
There are several future directions for the research and development of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one. One potential direction is the investigation of its therapeutic potential in other types of cancer, such as lymphoma and leukemia. Another direction is the exploration of its potential use in combination with other targeted therapies, such as immune checkpoint inhibitors.
In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one in humans. The development of more potent and selective BTK inhibitors could also lead to the discovery of new therapeutic targets for the treatment of cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one involves several steps, including the reaction of 1-cyclobutyl-1-hydroxy-3-phenylprop-1-en-2-one with dimethylamine, followed by the reaction with 5-bromo-1-pentyn-3-one. The final product is obtained through purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has demonstrated potent inhibitory effects on B-cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B-cell malignancies. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also shown promising results in inhibiting the growth of multiple myeloma cells and enhancing the anti-tumor activity of other chemotherapeutic agents.
In addition to its anti-cancer properties, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and lupus. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases.
Propriétés
Numéro CAS |
136722-55-9 |
|---|---|
Nom du produit |
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one |
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one |
InChI |
InChI=1S/C19H25NO2/c1-20(2)15-8-4-7-14-18(21)19(22,17-12-9-13-17)16-10-5-3-6-11-16/h3,5-6,10-11,17,22H,7,9,12-15H2,1-2H3 |
Clé InChI |
BCOZTAXOTDBLEA-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CCCC(=O)C(C1CCC1)(C2=CC=CC=C2)O |
SMILES canonique |
CN(C)CC#CCCC(=O)C(C1CCC1)(C2=CC=CC=C2)O |
Synonymes |
1-cyclobutyl-1-hydroxy-1-phenyl-7-(N,N-dimethylamino)hept-5-yn-2-one 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one hydrochloride, (+) CDHO MDL 201012 MDL-201,012 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



